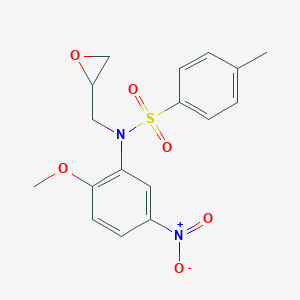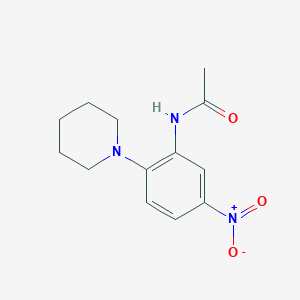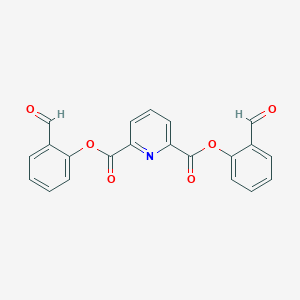![molecular formula C27H29NO4 B410949 Isopropyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate](/img/structure/B410949.png)
Isopropyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoate is a complex organic compound with a unique structure This compound is characterized by its intricate molecular framework, which includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core anthracene structure, followed by the introduction of the epipyrroloanthracene moiety. The final step involves esterification with isopropyl hexanoate under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
Isopropyl 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Isopropyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of anthracene and epipyrroloanthracene, such as:
- Isopropyl 10,13-dimethyl-3,5′-dioxo-1,2,3,4′,5′,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3′H-spiro[cyclopenta[a]phenanthrene-17,2′-furan]-7-carboxylate .
- 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile .
Uniqueness
What sets Isopropyl 2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate apart is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C27H29NO4 |
|---|---|
Molecular Weight |
431.5g/mol |
IUPAC Name |
propan-2-yl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate |
InChI |
InChI=1S/C27H29NO4/c1-4-5-14-20(27(31)32-15(2)3)28-25(29)23-21-16-10-6-7-11-17(16)22(24(23)26(28)30)19-13-9-8-12-18(19)21/h6-13,15,20-24H,4-5,14H2,1-3H3 |
InChI Key |
ZAUZAQDAHGLIAO-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)OC(C)C)N1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Canonical SMILES |
CCCCC(C(=O)OC(C)C)N1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[(3-piperidin-1-ylpropanoylamino)carbamothioyl]benzamide](/img/structure/B410866.png)
![4-{[(Acetyloxy)imino]methyl}-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B410867.png)
![4-{[(Acetyloxy)imino]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B410870.png)

![1-(4-Chlorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B410874.png)
![Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B410875.png)
![3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B410877.png)
![Diethyl 2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]malonate](/img/structure/B410879.png)

![3-allyl-2-[(3-chloro-2-butenyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B410882.png)
![Methyl 2-{[(6-{[2-(methoxycarbonyl)anilino]carbonyl}-2-pyridinyl)carbonyl]amino}benzoate](/img/structure/B410883.png)

![N-(2-methoxyphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B410887.png)
![Methyl 4-[(2-chloro-6-methyl-4-pyrimidinyl)oxy]benzoate](/img/structure/B410889.png)
